![molecular formula C8H10ClNO2 B2761625 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride CAS No. 2253630-37-2](/img/structure/B2761625.png)
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 187.62.Physical And Chemical Properties Analysis
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride is a solid . Its empirical formula is C8H9NO2 . The molecular weight is 151.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Potential
Research on compounds extracted from the crinoid Colobometra perspinosa has highlighted the anticancer potential of various natural products. Among these, substances structurally related to methoxypyridines have been isolated and studied for their in vitro anticancer activities. Specifically, derivatives similar to 1-(5-methoxypyridin-3-yl)ethanone hydrochloride have shown efficacy against certain cancer cell lines, indicating potential pathways for therapeutic exploration. The detailed NMR studies, including 1,1-ADEQUATE, underline the importance of accurate structural elucidation in the development of anticancer agents from marine sources (Wright et al., 2009).
Pyrolysis and New Psychoactive Substances
The identification of pyrolysis products of new psychoactive substances (NPS) like bk-2C-B, which shares a similar chemical framework with methoxypyridines, underscores the relevance of studying the stability and degradation products of these compounds. Understanding the pyrolytic degradation of substances structurally related to 1-(5-methoxypyridin-3-yl)ethanone hydrochloride is crucial for assessing their safety and potential toxicological impacts. This knowledge is particularly important given the emergence of NPS and their unknown risks to users (Texter et al., 2018).
Fungal Endophytes and New Compounds
The discovery of new N-methoxypyridone analogs from the co-cultivation of Hawaiian endophytic fungi illustrates the potential of fungal biodiversity in yielding novel compounds with possible scientific and therapeutic applications. Research into compounds with a methoxypyridine moiety, such as 1-(5-methoxypyridin-3-yl)ethanone hydrochloride, benefits significantly from the exploration of fungal endophytes. These studies not only expand our understanding of natural product chemistry but also contribute to the identification of molecules with unique biological activities (Li et al., 2017).
Charge Transfer Complexes
Investigations into charge transfer (CT) interactions involving methoxypyridines highlight their potential in forming complexes with significant stability. The study of 5-amino-2-methoxypyridine's interaction with chloranilic acid, for instance, provides insights into the electronic properties of methoxypyridines and their utility in developing novel materials with tailored electronic characteristics. Such research underlines the importance of understanding the fundamental properties of methoxypyridine derivatives for their application in material science and chemistry (Alghanmi & Habeeb, 2015).
Safety and Hazards
properties
IUPAC Name |
1-(5-methoxypyridin-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)7-3-8(11-2)5-9-4-7;/h3-5H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREAIQNQRWJOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.